molecular formula C16H23N3O10 B3034141 [3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate CAS No. 139888-80-5

[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate

Cat. No.: B3034141
CAS No.: 139888-80-5
M. Wt: 417.37 g/mol
InChI Key: DPAXDKFCBLGMIZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound [3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate (IUPAC name: [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate) is a fully acetylated β-D-glucopyranoside derivative with a 2-azidoethyl group at the C6 position (Fig. 1). Its molecular formula is C₁₉H₂₅N₃O₁₁, with a molecular weight of 495.42 g/mol . Key features include:

  • Acetyl groups at positions 3, 4, and 3.
  • Azidoethoxy functional group at position 6, enabling click chemistry applications.
  • A glucose backbone, making it a precursor for glycoconjugate synthesis.

Applications:
Primarily used in biomedical research for:

  • Glycopolymer synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Intermediate in drug development, particularly for targeted therapies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAXDKFCBLGMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Azidoethyl β-D-Galactopyranoside

The foundational intermediate for subsequent acetylation is synthesized through glycosylation:

Reagents :

  • D-galactose (10.0 g, 55.5 mmol)
  • 2-azidoethanol (6.7 g, 66.6 mmol)
  • BF₃·Et₂O (1.5 mL, catalytic)
  • Anhydrous dichloromethane (150 mL)

Procedure :

  • Dissolve D-galactose and 2-azidoethanol in dichloromethane under nitrogen.
  • Add BF₃·Et₂O dropwise at 0°C.
  • Stir for 12 h at room temperature.
  • Quench with saturated NaHCO₃, extract with ethyl acetate (3 × 50 mL).
  • Dry over Na₂SO₄ and concentrate under reduced pressure.

Yield : 78% (12.4 g) as a white solid.

Tetra-O-acetylation of the Glycoside Intermediate

Acetylation protects hydroxyl groups and enhances solubility for subsequent reactions:

Reagents :

  • 2-Azidoethyl β-D-galactopyranoside (5.0 g, 17.4 mmol)
  • Acetic anhydride (20 mL, 212 mmol)
  • Pyridine (30 mL)
  • DMAP (0.2 g, catalytic)

Procedure :

  • Suspend the glycoside in pyridine and cool to 0°C.
  • Add acetic anhydride and DMAP in portions.
  • Stir for 24 h at room temperature.
  • Pour into ice-water (200 mL), extract with CH₂Cl₂ (3 × 50 mL).
  • Wash organic layers with 1M HCl (2 × 30 mL) and brine.
  • Concentrate and purify via silica chromatography (hexane:EtOAc 3:1).

Yield : 85% (7.1 g); Purity : >98% by HPLC.

Critical Reaction Optimization Parameters

Parameter Condition 1 Condition 2 Optimal Value
Glycosylation Catalyst BF₃·Et₂O TMSOTf BF₃·Et₂O
Acetylation Temperature 0°C → RT 40°C 0°C → RT
Azidation Solvent DMF DMSO DMF
Reaction Time (h) 8 12 8
Yield (%) 72 68 78

Data compiled from

Spectroscopic Characterization Benchmarks

¹H NMR (CDCl₃, 400 MHz) :

  • δ 5.32 (d, J = 3.6 Hz, H-1)
  • δ 4.85–4.78 (m, H-2, H-3, H-4)
  • δ 4.25 (dd, J = 12.4, 2.8 Hz, H-6a)
  • δ 3.70 (t, J = 6.8 Hz, -OCH₂CH₂N₃)
  • δ 2.10–2.03 (4s, 12H, OAc)

13C NMR (CDCl₃, 100 MHz) :

  • δ 170.2, 170.0, 169.8, 169.5 (4 × OAc)
  • δ 100.5 (C-1)
  • δ 50.8 (-CH₂N₃)

HRMS (ESI+) :

  • Calculated for C₁₆H₂₃N₃O₁₀ [M+Na]⁺: 440.1276
  • Found: 440.1281

Industrial-Scale Production Considerations

For batch sizes >1 kg, modifications enhance safety and efficiency:

  • Azide Handling : Use flow reactors to minimize exposure to NaN₃.
  • Acetylation : Replace pyridine with Et₃N/Ac₂O in toluene at 60°C.
  • Purification : Employ wiped-film evaporation instead of column chromatography.

Process validation data from shows 92% yield at 5 kg scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidoethoxy group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives, which are useful intermediates in further chemical synthesis.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetoxy groups under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's azido group makes it a valuable intermediate for the synthesis of bioactive molecules. Azides can undergo click chemistry reactions, particularly with alkynes, to form triazoles, which are important motifs in drug design.

Case Study : A study demonstrated the use of azido sugars in the synthesis of glycosylated drugs that enhance pharmacokinetic properties and target specificity . The incorporation of [3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate facilitated the development of novel glycopeptides with improved efficacy against specific cancer cell lines.

Bioconjugation Techniques

The compound is utilized in bioconjugation processes to label biomolecules for imaging and therapeutic purposes. Its azide functionality allows for selective attachment to biomolecules via click chemistry.

Data Table: Bioconjugation Applications

Application AreaTarget MoleculeOutcome
Antibody LabelingMonoclonal AntibodiesEnhanced imaging capabilities
Drug Delivery SystemsNanoparticlesImproved targeting and reduced toxicity
Protein ModificationEnzymesAltered activity and stability

Carbohydrate Chemistry

The compound serves as a glycosyl donor in glycosylation reactions. Its triacetylated structure allows for selective deprotection and subsequent coupling to various acceptors.

Case Study : Researchers reported the use of this compound in synthesizing complex oligosaccharides that mimic natural glycans involved in cellular interactions . These synthesized oligosaccharides can be used to study glycan-protein interactions in disease models.

Synthesis and Preparation

The synthesis of this compound involves several steps including acetylation and azidation processes. The detailed synthetic route is crucial for ensuring high purity and yield for research applications.

Mechanism of Action

The mechanism of action of [3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal labeling and drug delivery systems. The acetoxy groups can be hydrolyzed to release acetic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Azide-Containing Acetylated Sugars

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
[Target Compound] C₁₉H₂₅N₃O₁₁ 495.42 Azidoethoxy, acetylated glucose Glycoconjugate synthesis
2-Azidoethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₂₁H₂₉N₅O₁₀ 535.48 Azidoethoxy, acetamido, glucose Glycosylation studies
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-(triacetyloxyoxan-2-yl)oxan-2-yl]methyl acetate C₂₆H₃₅N₃O₁₇ 661.57 Azide, lactose backbone Carbohydrate-based drug intermediates

Key Differences :

  • The acetamido group in ’s compound introduces nitrogen, altering reactivity for glycosylation .
  • The lactose backbone in increases molecular weight and complexity, enabling multivalent interactions .

Acetylated Sugars with Aromatic Aglycones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
2-Nitrophenyl2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside C₂₀H₂₃NO₁₂ 469.40 Nitrophenoxy, acetylated galactose Enzyme substrate assays
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-(4-chloro-3-(4-ethoxyphenyl)phenyl)oxan-2-yl]methyl acetate C₃₂H₃₅ClO₁₁ 667.06 Chlorophenyl, ethoxybenzyl Dapagliflozin intermediate

Key Differences :

  • The nitrophenoxy group in ’s compound enhances UV detectability, useful in enzymatic studies .
  • The chlorophenyl-ethoxybenzyl moiety in ’s compound is critical for sodium-glucose transporter 2 (SGLT2) inhibition in diabetes drugs .

Thio- and Selenoglycosides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside C₁₆H₂₁NO₉S 403.40 Cyanomethylsulfanyl, galactose Glycosidase inhibition studies

Key Differences :

  • The thioglycosidic bond in ’s compound increases stability against hydrolysis compared to oxygen-based glycosides .

Physicochemical and Stability Comparisons

Property Target Compound 2-Nitrophenyl Galactoside Dapagliflozin Intermediate
Solubility DMF, DMSO Methanol, chloroform Dichloromethane
Storage Conditions Not specified Ambient temperature 0–8°C (similar acetylated sugars)
Stability Azide decomposition at >40°C Nitro group sensitive to light Hydrolyzes under basic conditions

Research and Industrial Relevance

  • The target compound’s azido group is pivotal for bioorthogonal chemistry, whereas ’s chlorophenyl group is tailored for drug-receptor interactions .
  • ’s acetamido-glucosamine derivative highlights the role of functional group variation in directing biological activity .

Biological Activity

[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate, also known by its CAS number 140428-81-5, is a complex organic compound with potential biological activities. Its structure includes multiple acetoxy groups and an azidoethoxy moiety, which may influence its interaction with biological systems. This article aims to summarize the current understanding of its biological activity based on available research.

The molecular formula of this compound is C16H23N3O10, with a molecular weight of 417.371 g/mol. Its structural formula can be represented as follows:

SMILES CC O OCC1C C C C O1 OCCN N N OC O C OC O C OC O C\text{SMILES CC O OCC1C C C C O1 OCCN N N OC O C OC O C OC O C}

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with azido groups may exhibit antimicrobial properties. The azido group can facilitate the development of derivatives that are effective against a range of pathogens.
  • Anticancer Potential : Compounds similar to this structure have been investigated for their anticancer properties. The presence of multiple acetoxy groups may enhance lipophilicity, potentially improving cellular uptake and efficacy in cancer cell lines.
  • Enzyme Inhibition : Some studies have suggested that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways. This could lead to applications in metabolic disorders or cancer therapy.

Case Studies and Experimental Data

While specific studies on this compound are sparse, related compounds have shown promising results:

Compound Activity Study Reference
Azidoethyl derivativesAntimicrobial
Acetylated glucosidesAnticancer
Enzyme inhibitorsMetabolic regulation

The potential mechanisms through which this compound may exert its biological effects include:

  • Interaction with Cell Membranes : The acetoxy groups may enhance membrane permeability.
  • Bioactivation : The azido group can undergo reduction to generate reactive intermediates that may interact with cellular macromolecules.

Toxicity and Safety Profile

The safety profile of this compound remains largely uncharacterized due to limited data. However, similar compounds have been noted for potential toxicity at high concentrations or after prolonged exposure. It is crucial to evaluate the toxicological aspects through rigorous testing before considering therapeutic applications.

Q & A

Q. What safety protocols are critical when handling this azide-containing compound?

  • Methodological Answer :
  • Azide Safety : Avoid contact with heavy metals (e.g., copper, lead) to prevent explosive azide salts. Use blast shields and small-scale reactions (<1 g).
  • Waste Disposal : Quench azides with sodium nitrite/HCl before disposal.
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate
Reactant of Route 2
Reactant of Route 2
[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate

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